((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride
Description
The compound ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride is a sulfonyl-containing derivative with a carbamic chloride functional group. Its structure features:
- A phenylsulfonyl core linked to a carbamic chloride moiety.
- An ethyl spacer connecting the phenyl group to a 5-methylisoxazole-3-carboxamido substituent.
The sulfonyl group may confer biological activity, as sulfones are known for antimicrobial, anti-inflammatory, and enzyme-inhibiting properties . The 5-methylisoxazole ring could enhance metabolic stability or target-specific interactions, as seen in sulfonamide drugs like sulfamethoxazole .
Properties
CAS No. |
80228-91-7 |
|---|---|
Molecular Formula |
C14H14ClN3O5S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[4-[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoyl chloride |
InChI |
InChI=1S/C14H14ClN3O5S/c1-9-8-12(17-23-9)13(19)16-7-6-10-2-4-11(5-3-10)24(21,22)18-14(15)20/h2-5,8H,6-7H2,1H3,(H,16,19)(H,18,20) |
InChI Key |
HCLVJIFRGRMWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride typically involves multiple steps. One common route includes the reaction of 5-methylisoxazole-3-carboxylic acid with ethylenediamine to form the corresponding amide. This intermediate is then reacted with 4-sulfamoylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound. The pathways involved often include the disruption of enzyme-substrate interactions, leading to the inhibition of biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A. 4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
- Structure : These compounds feature a chlorophenyl carbamate core with variable alkyl chains.
- Key Differences : Unlike the target compound, they lack a sulfonyl group and isoxazole ring. Instead, they incorporate chlorophenyl and carbamate groups, which enhance lipophilicity .
- Activity : Demonstrated antifungal and herbicidal properties due to chloro-substituents and carbamate reactivity .
B. 2-Chloro-N-[4-(2-Chloroacetamido)phenyl)sulfonyl]-N-(5-Methylisoxazol-3-yl)acetamide
- Structure : Shares the 5-methylisoxazole and sulfonamide moieties but replaces the carbamic chloride with a chloroacetamido group.
- Key Differences : The acetamide group reduces electrophilicity compared to carbamic chloride, limiting its utility as a carbamate precursor. Synthesized via chloroacetyl chloride addition to sulfonamide intermediates .
C. Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Structure : Contains a sulfonylurea bridge linked to a triazine ring.
- Key Differences : The triazine and urea groups confer herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s isoxazole and carbamic chloride groups suggest divergent applications .
Lipophilicity Comparison
- Target Compound : Predicted to have moderate lipophilicity due to the polar sulfonyl and carbamic chloride groups, balanced by the hydrophobic isoxazole and phenyl rings.
- 4-Chlorophenyl Carbamates : Higher log k values (e.g., 1.8–2.5) due to chloro-substituents and alkyl chains .
- Sulfonylureas : Lower lipophilicity (log k ~1.2–1.5) because of ionizable sulfonylurea groups .
Reactivity and Stability
- Carbamic Chloride vs. Carbamates : The target compound’s carbamic chloride is more reactive, enabling facile synthesis of carbamates or ureas. In contrast, pre-formed carbamates (e.g., compounds 4a–i) require harsher conditions for modification .
- Sulfonamide Stability: The sulfonyl group in the target compound may improve metabolic stability compared to non-sulfonylated analogues .
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s carbamic chloride group allows for versatile derivatization, a advantage over pre-formed carbamates .
- Biological Niche : Its hybrid structure (sulfonyl + isoxazole) may fill a gap between classical sulfonamides and heterocyclic antimicrobials, warranting further in vitro testing .
- Stability Challenges : Carbamic chlorides are prone to hydrolysis, necessitating formulation optimizations to preserve activity .
Biological Activity
The compound ((4-(2-(5-Methylisoxazole-3-carboxamido)ethyl)phenyl)sulfonyl)carbamic chloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₃S
- IUPAC Name : this compound
This compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antitumor effects.
- Inhibition of Enzymatic Activity : Sulfonamide derivatives are known to inhibit certain enzymes such as carbonic anhydrase and dihydrofolate reductase, which are crucial for cellular metabolism and proliferation. The presence of the isoxazole ring may enhance binding affinity and specificity towards these targets.
- Antitumor Activity : Preliminary studies suggest that compounds containing isoxazole moieties exhibit significant antitumor properties. For instance, similar derivatives have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial activity. This compound may exhibit similar properties, potentially acting against a broad spectrum of bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.
-
Study 1: Antitumor Efficacy
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Compounds with structural similarities demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor activity.
-
Study 2: Antimicrobial Activity
- Objective : Assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antitumor | MCF-7 (Breast Cancer) | 5.0 | Study 1 |
| Compound B | Antimicrobial | Staphylococcus aureus | 12.0 | Study 2 |
| Compound C | Enzyme Inhibition | Dihydrofolate Reductase | 8.0 | Study 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
